molecular formula C42H52O11 B1245846 1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

Cat. No.: B1245846
M. Wt: 732.9 g/mol
InChI Key: ZGXXNVOBEIRACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol is a natural product found in Saururus, Saururus cernuus, and Saururus chinensis with data available.

Scientific Research Applications

Metabolism by Pseudomonas acidovorans

Research has shown that Pseudomonas acidovorans can metabolize lignin model compounds, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, using them as sole carbon and energy sources. The study identified various metabolic intermediates and proposed a degradation scheme, highlighting the cleavage of the ether linkage as a key reaction (Vicuña et al., 1987).

Pyrolytic Cleavage Studies

A study focused on the pyrolytic cleavage of β-ether-type dimers, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol, demonstrated that radical chain reactions play a significant role in this process. The research provides insights into the mechanisms of lignin pyrolysis, which is important for understanding the thermal degradation of lignin and related compounds (Watanabe et al., 2009).

Mechanism of β-O-4 Bond Cleavage

Another area of research involves understanding the mechanism of β-O-4 bond cleavage in lignin model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol. This research provides detailed insights into the chemical processes involved in lignin degradation, which is crucial for the development of efficient lignin valorization methods (Yokoyama, 2015).

Stereochemistry and Synthesis Studies

Research has also been conducted on the stereoselective synthesis of threo 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propan-1-ol. Such studies contribute to the understanding of the stereochemical aspects of lignin model compounds and their synthesis, which is important for the development of new materials and chemicals derived from lignin (Collier et al., 1997).

Deuteration and Pyrolytic Reactivities

Investigations into the pyrolytic reactivities of deuterated β-ether-type lignin model dimers, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propan-1-ol, have enhanced our understanding of the radical chain reactions in lignin pyrolysis. This research is vital for the development of advanced biomass conversion technologies (Watanabe et al., 2015).

Properties

Molecular Formula

C42H52O11

Molecular Weight

732.9 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

InChI

InChI=1S/C42H52O11/c1-23-24(2)42(30-14-18-34(38(22-30)50-10)52-26(4)40(44)28-12-16-32(46-6)36(20-28)48-8)53-41(23)29-13-17-33(37(21-29)49-9)51-25(3)39(43)27-11-15-31(45-5)35(19-27)47-7/h11-26,39-44H,1-10H3

InChI Key

ZGXXNVOBEIRACL-UHFFFAOYSA-N

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC(=C(C=C3)OC)OC)O)OC)C4=CC(=C(C=C4)OC(C)C(C5=CC(=C(C=C5)OC)OC)O)OC)C

Synonyms

manassantin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

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